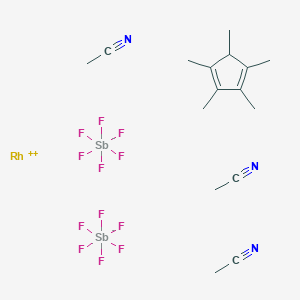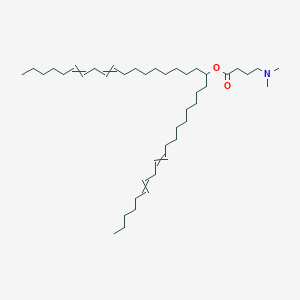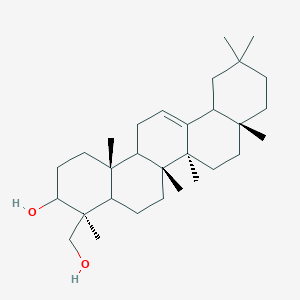
Acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(2+) is a complex organometallic compound. It consists of acetonitrile, hexafluoroantimony, 1,2,3,4,5-pentamethylcyclopenta-1,3-diene, and rhodium in a +2 oxidation state. This compound is known for its catalytic properties and is used in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(2+) typically involves the reaction of rhodium chloride with 1,2,3,4,5-pentamethylcyclopenta-1,3-diene in the presence of acetonitrile and hexafluoroantimony. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states or even to metallic rhodium.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation state rhodium complexes, while substitution reactions may produce new organometallic compounds with different ligands .
Applications De Recherche Scientifique
Acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(2+) has several scientific research applications:
Material Science: The compound is used in the synthesis of advanced materials with unique properties.
Medicinal Chemistry: It is explored for its potential in drug development and synthesis of pharmaceutical intermediates.
Industrial Processes: The compound is used in industrial processes for the production of fine chemicals and polymers.
Mécanisme D'action
The mechanism of action of acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(2+) involves the coordination of the rhodium center with various substrates. The rhodium center acts as a catalytic site, facilitating the activation and transformation of substrates through oxidative addition, reductive elimination, and migratory insertion pathways. The hexafluoroantimony and acetonitrile ligands stabilize the rhodium center and enhance its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetonitrile;hexafluorophosphate(1-);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+)
- Acetonitrile;hexafluorophosphate(1-);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(1+)
- Acetonitrile;hexafluorophosphate(1-);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;iridium(1+)
Uniqueness
The uniqueness of acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(2+) lies in its specific combination of ligands and the +2 oxidation state of rhodium. This combination imparts unique catalytic properties and reactivity patterns that are not observed in similar compounds with different ligands or oxidation states .
Propriétés
Formule moléculaire |
C16H25F12N3RhSb2 |
|---|---|
Poids moléculaire |
833.80 g/mol |
Nom IUPAC |
acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(2+) |
InChI |
InChI=1S/C10H16.3C2H3N.12FH.Rh.2Sb/c1-6-7(2)9(4)10(5)8(6)3;3*1-2-3;;;;;;;;;;;;;;;/h6H,1-5H3;3*1H3;12*1H;;;/q;;;;;;;;;;;;;;;;+2;2*+5/p-12 |
Clé InChI |
BIXHSRLANXWKNF-UHFFFAOYSA-B |
SMILES canonique |
CC#N.CC#N.CC#N.CC1C(=C(C(=C1C)C)C)C.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Rh+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-amino-7,7-dimethyl-5-[2-(pyridin-2-yl)ethenyl]-6H-1-benzothiophene-3-carbonitrile](/img/structure/B12433496.png)
![(10R)-3,10-dihydroxy-3,10-dimethyl-6,12-di(propan-2-yl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B12433502.png)







